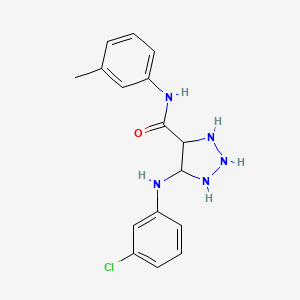![molecular formula C17H27N5O2 B2758654 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide CAS No. 1172892-15-7](/img/structure/B2758654.png)
2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazolopyridazine derivative. Pyrazolopyridazines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazolopyridazines can undergo a variety of reactions, including substitutions, additions, and cyclizations .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : A study describes the synthesis of compounds with a pyrazolospirolactam core, highlighting a streamlined synthesis process. These compounds have shown potential as acetyl-CoA carboxylase inhibitors, which are relevant for medical applications such as cancer treatment and metabolic disorders (Kim Huard et al., 2012).
Potential Ligands for the GABA Receptor Complex : Research into the synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines suggests these compounds could act as potential ligands for the GABA receptor complex, implying their use in neurological disorders treatment (Manuela Weber et al., 2002).
Anticonvulsant Activity : Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have shown promising anticonvulsant activities, suggesting potential applications in epilepsy treatment (Zeynep Aktürk et al., 2002).
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines synthesized as histamine H4 receptor (H4R) ligands have shown anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (R. Altenbach et al., 2008).
Chemical Synthesis and Modification
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This study demonstrates the efficient synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating their potential utility in developing novel chemical entities (Rustam T. Iminov et al., 2015).
Facile Synthesis, Antimicrobial Evaluation, and Molecular Docking Studies : Research on pyrazole-imidazole-triazole hybrids has shown significant antimicrobial activity, highlighting the importance of structural innovation in developing new antimicrobial agents (Suman Punia et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-7-8-18-13(23)10-21-16(24)15-12(14(20-21)11(2)3)9-19-22(15)17(4,5)6/h9,11H,7-8,10H2,1-6H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABGAXUZSGQJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2758572.png)

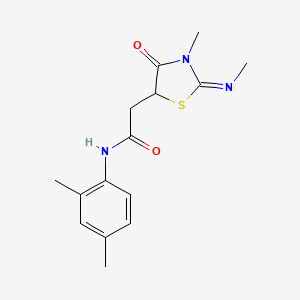
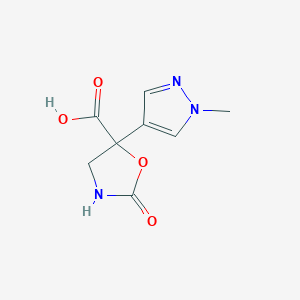
![N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2758581.png)
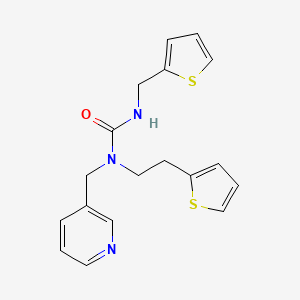
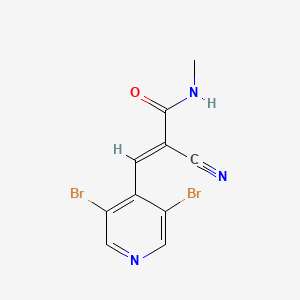
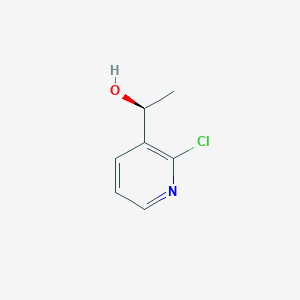
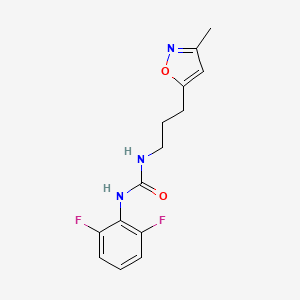
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2758588.png)
![2,2-Difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2758589.png)
![N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2758591.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)
